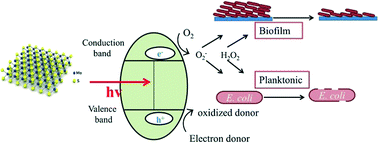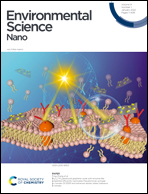Toxicity of exfoliated-MoS2 and annealed exfoliated-MoS2 towards planktonic cells, biofilms, and mammalian cells in the presence of electron donor†
Environmental Science: Nano Pub Date: 2015-05-19 DOI: 10.1039/C5EN00031A
Abstract
We demonstrate for the first time that suspensions of single-layered MoS2 nanosheets can act as photocatalytic antimicrobial materials under visible light in the presence of ethylenediaminetetraacetic acid (EDTA) as an electron donor. The antimicrobial capacity of exfoliated MoS2 (Ex-MoS2) was found to be 5.7 times higher than that of annealed exfoliated MoS2 (Ae-MoS2) against planktonic cells in the presence of 40 ppm EDTA. This difference in the antimicrobial performance was attributed to the 1T-phase of Ex-MoS2, which presents higher electron conductivity than that of Ae-MoS2. This higher electron conductivity of Ex-MoS2 led to increase generation of reactive oxygen species (ROS), as observed by the superoxide anion and hydrogen peroxide production assays under visible light. Additionally, Ex-MoS2 could also inactivate 65% of mature E. coli K12 biofilms without significant cytotoxicity to mammalian fibroblast cells. The suspension of single-layered MoS2 nanosheets opens up new opportunities for the development of advanced functional nanomaterials for biomedical and environmental applications.


Recommended Literature
- [1] Reverse atom transfer radical polymerization of dimethyl itaconate initiated by a new azo initiator: AIBME†
- [2] Liquid–liquid behaviour of ionic liquid–1-butanol–water and high pressure CO2-induced phase changes
- [3] Thermal responsive microgels as recyclable carriers to immobilize active proteins with enhanced nonaqueous biocatalytic performance†
- [4] Front cover
- [5] Effect of HPHT processing on the structure, and thermoelectric properties of Co4Sb12 co-doped with Te and Sn
- [6] Systematic delineation of optimal cytokine concentrations to expand hematopoietic stem/progenitor cells in co-culture with mesenchymal stem cells
- [7] Cationic dinitrosyl iron complexes with thiourea exhibit selective toxicity to brain tumor cells in vitro†
- [8] Toxicity of exfoliated-MoS2 and annealed exfoliated-MoS2 towards planktonic cells, biofilms, and mammalian cells in the presence of electron donor†
- [9] Two new canted antiferromagnetic systems: magnetic, theoretical, and crystallographic studies on trans-bis(2-iodopyridine)dihalocopper(ii)†‡
- [10] Hydrosoluble Cu(i)-DAPTA complexes: synthesis, characterization, luminescence thermochromism and catalytic activity for microwave-assisted three-component azide–alkyne cycloaddition click reaction†










